molecular formula C15H23N3O B2698783 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide CAS No. 1448054-79-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2698783
CAS No.: 1448054-79-2
M. Wt: 261.369
InChI Key: NXUTXVHIMBKHSS-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide is a pyrazole-carboxamide derivative characterized by a cyclohexanecarboxamide moiety linked via a methylene bridge to a 5-cyclopropyl-substituted pyrazole ring. This structural framework is common in medicinal chemistry, where pyrazole derivatives are frequently explored for their bioactivity, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-18-14(11-7-8-11)9-13(17-18)10-16-15(19)12-5-3-2-4-6-12/h9,11-12H,2-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUTXVHIMBKHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2CCCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and physicochemical properties of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide with related pyrazole-carboxamide derivatives:

Compound Name Substituents (Pyrazole Ring) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (MS m/z)
This compound 5-cyclopropyl, 1-methyl ~303.4 (calculated) Not reported Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 4-cyano, 1-phenyl 403.1 133–135 68 [M+H]⁺: 403.1
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 5-Cl, 4-Cl, 4-cyano 437.1 171–172 68 [M+H]⁺: 437.1
N-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methyl)cyclohexanecarboxamide 5-tosylpyrrolopyrazine 413.5 Not reported 80 [M+H]⁺: 413
Cyclohexanecarboxamide, N-(4-fluorophenyl) N-(4-fluorophenyl) ~207.3 (calculated) Not reported Not reported Not reported

Structural and Functional Insights:

  • Substituent Effects: The 5-cyclopropyl group in the target compound may confer steric and electronic differences compared to chloro or cyano substituents in analogs like 3a–3b. Cyclopropane’s ring strain could enhance reactivity or modulate binding interactions in biological targets .
  • Synthetic Yields : Carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling (e.g., compounds 3a–3e) typically yield 62–71%, suggesting comparable efficiency for the target compound if similar protocols are employed .
  • Spectroscopic Trends : LC/MS data for the tosyl-pyrrolopyrazine analog (m/z 413) implies the target compound’s molecular ion would align with its calculated mass (~303.4), though cyclopropyl’s lower polarity may reduce retention times compared to halogenated analogs .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N5O2. It features a cyclopropyl group attached to a pyrazole ring, which is known for its significant biological activities. The compound's structure contributes to its interaction with various biological targets.

Primary Target : The compound primarily acts as an inhibitor of the TrkA kinase , a receptor tyrosine kinase involved in the signaling pathways that mediate cell survival, differentiation, and proliferation.

Mode of Action :

  • Inhibition of TrkA kinase leads to modulation of the cell cycle control pathway.
  • This inhibition can affect neuronal survival and has implications in pain modulation, particularly in inflammatory and neuropathic pain models.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising efficacy when administered orally. Studies indicate that it exhibits favorable absorption and distribution characteristics, allowing it to reach therapeutic levels in systemic circulation effectively.

Biological Activities

This compound has been investigated for several biological activities:

  • Anti-inflammatory Activity :
    • The compound has demonstrated significant anti-inflammatory effects in various models. For instance, it showed comparable efficacy to standard anti-inflammatory drugs like diclofenac in reducing paw swelling in carrageenan-induced edema models .
  • Anticancer Potential :
    • Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although further investigation is required to establish its efficacy and mechanisms .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFindings
Sivaramakarthikeyan et al. (2022)Demonstrated significant anti-inflammatory activity with minimal gastric toxicity in animal models .
Nayak et al. (2020)Reported COX-2 inhibitory activity with selectivity indices indicating potential as a safer alternative to traditional NSAIDs .
Abdellatif et al. (2019)Highlighted the anticancer properties of similar pyrazole derivatives against colorectal cancer cell lines .

Q & A

Basic: How is N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide synthesized, and what analytical techniques confirm its structure?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, cyclohexanecarboxamide derivatives can be alkylated using brominated intermediates under basic conditions (e.g., K₂CO₃ in DMF) at room temperature . A key intermediate, such as (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl bromide, reacts with the carboxamide group. Post-synthesis, structural confirmation employs:

  • 1H/13C NMR : To verify substituent positions and integration ratios (e.g., cyclopropane protons at δ ~0.5–1.5 ppm, pyrazole methyl at δ ~3.8 ppm) .
  • HRMS : For exact mass validation (e.g., [M+H]⁺ ion matching theoretical molecular weight within 2 ppm error) .
  • IR Spectroscopy : To confirm carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and NH amide bands (~3300 cm⁻¹) .

Basic: What spectroscopic methods are used to characterize the compound's purity and structural integrity?

Answer:
Purity and structural validation rely on:

  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., resolving isotopic patterns) .
  • Multinuclear NMR (1H, 13C, DEPT) : Assigns all protons and carbons, with 2D experiments (COSY, HSQC) resolving overlapping signals .
  • HPLC-PDA : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at λ ~254 nm .

Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical:

  • SHELX Suite (SHELXL/SHELXD) : Refines atomic coordinates, anisotropic displacement parameters, and hydrogen-bonding networks .
  • WinGX/ORTEP : Visualizes thermal ellipsoids and molecular packing, identifying torsional strain (e.g., cyclopropane-pyrazole dihedral angles) .
  • CIF Validation : Checks for crystallographic outliers (e.g., R-factor <5%, Flack parameter for chiral centers) .

Advanced: What strategies analyze hydrogen-bonding patterns in the crystal lattice?

Answer:
Hydrogen-bonding networks are dissected using:

  • Graph Set Analysis (GMSA) : Classifies motifs (e.g., R₂²(8) rings) and quantifies donor-acceptor distances (<3.0 Å) .
  • Mercury CSD : Maps interactions (e.g., N–H···O=C) and calculates packing coefficients .
  • Thermal Ellipsoid Plots : Highlights dynamic disorder in hydrogen-bonded regions .

Advanced: How do molecular docking studies predict biological activity against enzyme targets?

Answer:
Docking workflows include:

  • Protein Preparation (PDB: 1KMS) : Remove water, add hydrogens, assign charges (AMBER/OPLS) .
  • Ligand Parameterization : Optimize geometry (DFT at B3LYP/6-31G*) and generate conformers (OMEGA) .
  • Glide/AutoDock Vina : Score binding poses using Gibbs free energy (ΔG ≤ -8 kcal/mol indicates strong inhibition) .
  • Validation : Compare with co-crystallized ligands (RMSD <2.0 Å) and test false positives via MD simulations .

Basic: What parameters optimize reaction conditions for high-yield synthesis?

Answer:
Key factors include:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalyst : Cu(I) or Pd(0) for cross-couplings (e.g., Suzuki-Miyaura for pyrazole functionalization) .
  • Temperature : Room temperature avoids side reactions (e.g., cyclopropane ring opening) .
  • Base : K₂CO₃ or Cs₂CO₃ deprotonates amides without hydrolyzing esters .

Advanced: How are discrepancies between docking predictions and bioassay results addressed?

Answer:
Discrepancies arise from solvation or protein flexibility. Mitigation strategies:

  • WaterMap : Identifies conserved water molecules in binding pockets .
  • Induced-Fit Docking (IFD) : Accounts for side-chain movements .
  • SPR/Biacore : Measures real-time binding kinetics (KD vs. IC50 correlation) .
  • Alchemical Free Energy Calculations (FEP) : Computes relative binding affinities (±1 kcal/mol accuracy) .

Advanced: What methodologies determine stability and degradation products under storage?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A) .
  • LC-MS/MS : Identifies degradants (e.g., hydrolyzed amides via [M+18]⁺ ions) .
  • Kinetic Modeling : Fits Arrhenius plots to predict shelf-life (t90 >24 months at 25°C) .

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